N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c17-11-5-6-13-14(8-11)22-16(19-13)20-7-1-2-12(9-20)18-15(21)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,18,21) |
InChI Key |
IBDUHKJWLMINHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)Cl)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzothiazole and piperidine rings are coupled using appropriate linkers and catalysts.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Uniqueness
N-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
